molecular formula C6H4BrNO2 B119269 1-Bromo-3-nitrobenzene CAS No. 585-79-5

1-Bromo-3-nitrobenzene

Cat. No. B119269
CAS RN: 585-79-5
M. Wt: 202.01 g/mol
InChI Key: FWIROFMBWVMWLB-UHFFFAOYSA-N
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Description

1-Bromo-3-nitrobenzene, also known as m-Bromonitrobenzene or 3-Bromonitrobenzene, is an organic compound with the molecular formula C6H4BrNO2 . It has a molecular weight of 202.005 .


Synthesis Analysis

The synthesis of 1-Bromo-3-nitrobenzene involves bromizing nitrobenzene in sulfuric acid using dibromohydantoin . The reaction conditions are mild and the operation process is safe and feasible . The product has good color and luster and is high in yield and purity . This method is suitable for large-scale production .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-nitrobenzene consists of a benzene ring with a bromine atom and a nitro group attached to it . The IUPAC Standard InChIKey for 1-Bromo-3-nitrobenzene is FWIROFMBWVMWLB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-3-nitrobenzene is a crystalline solid with a melting point of 52-55 °C . The compound has a molecular weight of 202.01 .

Scientific Research Applications

Anisotropic Displacement in Chemical Structures

1-Bromo-3-nitrobenzene has been studied in the context of anisotropic displacement parameters. Mroz et al. (2020) explored these parameters for 1-(halomethyl)-3-nitrobenzene compounds, focusing on both chloro and bromo variants, using first principles and X-ray diffraction experiments. The research highlighted the complexities encountered in experiments with the bromo compound compared to theoretical expectations (Mroz, Wang, Englert, & Dronskowski, 2020).

Enhancement of Polymer Solar Cells

1-Bromo-3-nitrobenzene has been utilized to improve the efficiency of polymer solar cells (PSCs). Fu et al. (2015) introduced 1-Bromo-3-nitrobenzene to the active layer of PSCs, leading to significant enhancement in device performance. The addition of this compound reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface, thereby improving the power conversion efficiency of PSCs by more than 57% (Fu et al., 2015).

Synthesis of Complex Organic Compounds

The compound has been utilized in the synthesis of various organic molecules. Banwell et al. (2004) used 1-bromo-2-nitrobenzene in palladium[0]-mediated Ullmann cross-coupling reactions to create beta-aryl derivatives, which were then converted into quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).

Reactivity in Ionic Liquids

Ernst et al. (2013) investigated the reactivity of the 1-bromo-4-nitrobenzene radical anion in room temperature ionic liquids. The study revealed significant contrasts in the behavior of this compound in ionic liquids compared to conventional non-aqueous solvents, suggesting a potential role for ionic solvents in promoting the reactivity of radical anions (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

Electrophilic Bromination

Sobolev et al. (2014) demonstrated the use of 1-bromo-3-nitrobenzene in the electrophilic bromination process. They showed that Barium Tetrafluorobromate (Ba(BrF4)2) acted as a highly-active brominating agent, facilitating the bromination of nitrobenzene to produce pure 3-bromo-nitrotoluene (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Photoreaction Studies

McIntyre et al. (2004) explored the photoreaction of nitrobenzenes, including derivatives of 1-bromo-3-nitrobenzene, in concentrated hydrobromic acid. They found efficient reactions under irradiation, leading to the formation of tribromoanilines, providing insights into the electron transfer processes in these reactions (McIntyre, Coleman, & Wubbels, 2004).

Safety And Hazards

1-Bromo-3-nitrobenzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-3-nitrobenzene
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InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWIROFMBWVMWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
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DSSTOX Substance ID

DTXSID3060409
Record name Benzene, 1-bromo-3-nitro-
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Molecular Weight

202.01 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow or tan solid; [Alfa Aesar MSDS]
Record name 3-Bromonitrobenzene
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Vapor Pressure

0.07 [mmHg]
Record name 3-Bromonitrobenzene
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Product Name

1-Bromo-3-nitrobenzene

CAS RN

585-79-5, 61878-56-6
Record name 1-Bromo-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

Water (45 ml), acetonitrile (6 ml), and 48% hydrobromic acid (27 ml) were added to 3-nitroaniline (2c) (2.76 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. After stirring at room temperature for approximately 2 hours, a 10 mol/L aqueous sodium hydroxide solution (30 ml) was added thereto, and the precipitated crystals were collected by filtration, washed with water (40 ml), and then dried under reduced pressure to obtain 3-bromonitrobenzene (1c) (3.75 g, 93.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1c) were completely consistent with those of the commercially available compound (1c).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.76 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A vigorously stirred mixture consisting of 0.1 moles (5 ml) bromine-trifluoride and 0.12 moles (6.5 ml) of bromine was added into a brine cooled three-necked flask equipped with a magnetic stirrer and a condenser containing ca. 0.6-0.7 moles of nitrobenzene. The addition was carried out dropwise with vigorous stirring while the temperature was kept between zero and ten degrees centigrate. After the addition was completed the crude reaction mixture was poured into a stirred icy 5% sodium sulfite solution. The organic layer was separated, and the aqueous solution was extracted twice with two portions of 100 ml dichloromethane. The combined organic layer was washed with 5% sodium bicarbonate solution and successively with water. The organic phase was dried over anhydrous magnesium sulfate and the solvent evaporated. The crude reaction mixture was quantitatively analyzed by gas-chromatography internal standard program. The meta-bromonitrobenzene obtained was separated from the starting material by reduced pressure distillation. The yield of meta-bromonitrobenzene obtained, expressed in percentage of pure meta-bromonitrobenzene obtained based on reacted nitrobenzene, is 81%.
[Compound]
Name
bromine-trifluoride
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0.65 (± 0.05) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-nitrobenzene
Reactant of Route 2
1-Bromo-3-nitrobenzene
Reactant of Route 3
1-Bromo-3-nitrobenzene
Reactant of Route 4
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Reactant of Route 5
1-Bromo-3-nitrobenzene
Reactant of Route 6
1-Bromo-3-nitrobenzene

Citations

For This Compound
193
Citations
RP Klok, PJ Klein, JDM Herscheid… - Journal of Labelled …, 2006 - Wiley Online Library
N‐(3‐[ 18 F]fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([ 18 F]FP‐β‐CIT) was synthesized in a two‐step reaction sequence. In the first reaction, 1‐bromo‐3‐(…
G Hahn, JK Ewert, C Denner, D Tilgner… - …, 2016 - Wiley Online Library
… In comparison to the microporous Ni@SiCN catalyst, the novel mesoporous Ni@PS 60 SiCN catalyst was found to be more active in the hydrogenation of 1-bromo-3-nitrobenzene to 3-…
S Menuel, B Léger, A Addad, E Monflier, F Hapiot - Green Chemistry, 2016 - pubs.rsc.org
… This is attributed to the geometry of 1-bromo-2-nitrobenzene, which, unlike 1-bromo-3-nitrobenzene and 1-bromo-4-nitrobenzene, is ill-suited to the cylindrical receptor cavities. The “…
Number of citations: 61 pubs.rsc.org
GT Morgan, FMG Micklethwait - Journal of the Chemical Society …, 1911 - pubs.rsc.org
… after heating for eight to nine hours at the highest temperature the organic antimony compound was decomposed, and on distilling in steam the product yielded 1-bromo-3-nitrobenzene …
Number of citations: 8 pubs.rsc.org
S Alavinia, R Ghorbani-Vaghei - Monatshefte für Chemie-Chemical …, 2021 - Springer
… According to the literature, to synthesize 1-bromo-3-nitrobenzene from m-nitroboronic acid via … methodology with some reported methods for the synthesis of 1-bromo-3-nitrobenzene …
Number of citations: 6 link.springer.com
T Yan, L Zhao, M He, JF Soule… - Advanced Synthesis …, 2014 - Wiley Online Library
… 6-Fluoro-5-methyl-3′-nitrobiphenyl-2-carbonitrile (31): From 1-bromo-3-nitrobenzene (0.202 g, 1 mmol) and 3-fluoro-4-methylbenzonitrile (0.203 g, 1.5 mmol), 31 was obtained; yield: …
Number of citations: 39 onlinelibrary.wiley.com
M Constantinou, F Shah… - Journal of Labelled …, 2001 - Wiley Online Library
The fluoridation of a range of m‐substituted nitrobenzenes with no‐carrier‐added [ 18 F]fluoride was investigated. Electron‐deficient m‐substituted nitrobenzenes react with no‐carrier‐…
T Gazdag, A Kunfi, G London - Reaction Kinetics, Mechanisms and …, 2018 - Springer
… The transformation of 1-bromo-3-nitrobenzene to the corresponding nitrile was equally efficient, leading to 75% isolated yield after 2 h reaction (Table 2, entry 1). On the other hand, 1-…
Number of citations: 4 link.springer.com
A Kunfi, Z May, P Németh, G London - Journal of Catalysis, 2018 - Elsevier
… 4, 1–8) gave higher yields than the same reactions using 1-bromo-3-nitrobenzene (Figs. 4, 9–16), however, only aniline was detected as product when 1-bromo-2-nitrobenzene was …
Number of citations: 41 www.sciencedirect.com
M Jiang, T Li, L Meng, C Yang, Y Xie… - Journal of Combinatorial …, 2009 - ACS Publications
C-5 arylated 2/9-substituted pyrimido[5,4-b]indolizines were synthesized via palladium-catalyzed direct arylation. A variety of substituents on both pyrimido[5,4-b]indolizines and aryl/…
Number of citations: 2 pubs.acs.org

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